3-Fluoro-6-methylpyridin-2-ol
Description
3-Fluoro-6-methylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, a fluorine atom at position 3, and a methyl group at position 6. Its molecular formula is C₆H₆FNO, with a molecular weight of 127.12 g/mol (calculated). The fluorine atom introduces electronegativity, influencing the electronic properties of the aromatic ring, while the methyl group contributes steric bulk and mild electron-donating effects.
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
3-fluoro-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6FNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9) |
InChI Key |
XKPVFBRSNPJFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Molecular Weight :
- Halogen substituents significantly increase molecular weight. For instance, 5-Fluoro-3-iodopyridin-2-ol (238.99 g/mol) is nearly twice as heavy as the target compound due to iodine’s high atomic mass .
- The addition of a 3-hydroxypropyl group in 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol results in a higher molecular weight (171.17 g/mol) compared to the target compound, highlighting the impact of extended alkyl chains .
Methyl groups (e.g., at position 6 in the target compound) provide steric hindrance, which may reduce accessibility to reactive sites compared to smaller substituents like hydrogen or halogens .
Hydrogen Bonding and Solubility :
- The hydroxyl group at position 2 in all listed compounds enables hydrogen bonding, improving solubility in polar solvents. Derivatives with additional hydrophilic groups, such as 2-(2-Hydroxyethoxy)pyridin-3-ol, likely exhibit enhanced water solubility due to the ethoxy-hydroxyl side chain .
Trifluoromethyl-substituted derivatives (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-ol) may find applications in medicinal chemistry due to the metabolic stability imparted by the CF₃ group .
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